molecular formula C18H21NO6 B14134209 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene CAS No. 482288-62-0

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene

Cat. No.: B14134209
CAS No.: 482288-62-0
M. Wt: 347.4 g/mol
InChI Key: DTJVOPNJZUCBBC-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene is a nitro-substituted aromatic compound characterized by a central benzene ring with three methoxy groups at positions 1, 2, and 3. Attached to position 5 is an ethyl linker connected to a second aromatic ring substituted with a methoxy group at position 4 and a nitro group at position 4. Its structural complexity and electron-withdrawing nitro group distinguish it from simpler trimethoxybenzene derivatives.

Properties

CAS No.

482288-62-0

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene

InChI

InChI=1S/C18H21NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h7-11H,5-6H2,1-4H3

InChI Key

DTJVOPNJZUCBBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy and nitro groups can participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and enzyme activity. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the ethyl-linked aromatic ring or the central benzene core. Key examples include:

Compound Name Substituents/Modifications Key Functional Groups
Target Compound 4-Methoxy-3-nitro on ethyl-linked ring Nitro, methoxy, ethyl linker
1,2,3-Trimethoxy-5-(2-propenyl)-benzene Propenyl group at position 5 Alkenyl, methoxy
1,2,3-Trimethoxy-5-(2-methoxyvinyl)benzene (327) Methoxyvinyl group at position 5 Vinyl ether, methoxy
Combretastatin A4 () Stilbene backbone with trimethoxy and phenol Stilbene, hydroxyl, methoxy

Key Observations :

  • Ethyl linkers (vs. vinyl or alkenyl groups) may reduce planarity, impacting π-π stacking interactions in biological systems .

Physicochemical Properties

Data from GC-MS and chromatographic analyses highlight differences in retention times, molecular weights, and peak areas:

Compound Name Retention Time (min) Molecular Weight (g/mol) Peak Area (%)
1,2,3-Trimethoxy-5-(2-propenyl)-benzene 30.740 ~252.3 2.77
Target Compound* Not reported ~377.3 (calculated) Not reported
Ethyl (3-hydroxyphenyl) carbamate Highest in class ~195.2 Not reported

*Molecular weight calculated based on IUPAC name. Retention time and peak area data for the target compound are unavailable in the provided evidence.

Key Observations :

  • The propenyl-substituted analog exhibits a high peak area (2.77%) in GC-MS profiling, suggesting significant abundance in plant extracts .
  • The target compound’s higher molecular weight and nitro group likely reduce volatility, complicating GC-MS detection compared to simpler analogs .

Binding Affinity (Aldose Reductase Inhibition) :

Compound Name Binding Affinity (kcal/mol)
Target Compound Not tested
1,2,3-Trimethoxy-5-(2-propenyl)-benzene −8.0
4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene −11.4

Key Observations :

  • The propenyl-substituted analog shows moderate binding affinity (−8.0 kcal/mol) to aldose reductase, a target in diabetic neuropathy therapy. This is weaker than other compounds (e.g., −11.4 kcal/mol for a tetrahydronaphthalene derivative), suggesting substituent-driven variability in activity .
  • The nitro group in the target compound may enhance interactions with polar enzyme pockets, but this remains speculative without direct data.

Anticancer Potential:

  • Analogs like Combretastatin A4 () and 1,2,3-trimethoxy-5-(2-propenyl)-benzene () exhibit anticancer properties via tubulin inhibition or apoptosis induction. The target compound’s nitro group could modulate cytotoxicity or metabolic stability, but further studies are needed .

Key Observations :

  • Yields for vinyl- or propenyl-substituted analogs vary widely (37–65%), influenced by steric and electronic effects during Wittig or phosphonium-mediated reactions .

Biological Activity

1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene (CAS No. 482288-62-0) is a synthetic organic compound with potential biological activities. Its molecular formula is C18_{18}H21_{21}NO6_6, and it has garnered interest for its pharmacological properties, particularly in the context of cancer research and anti-inflammatory activity.

  • Molecular Weight : 347.36 g/mol
  • Density : 1.194 g/cm³ (predicted)
  • Boiling Point : 475.1 ± 40.0 °C (predicted)

Biological Activity Overview

Recent studies have explored the biological activities of this compound, focusing primarily on its anti-cancer and anti-inflammatory properties. The following sections detail specific findings from relevant research.

Anti-Cancer Activity

Research has indicated that 1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study evaluated the compound's cytotoxic effects on several human cancer cell lines, including:

  • Prostate (DU-145)
  • Cervical (HeLa)
  • Lung Adenocarcinoma (A549)
  • Liver (HepG2)
  • Breast (MCF-7)

The results demonstrated that the compound induced apoptosis in these cell lines with varying degrees of effectiveness. For instance, in A549 cells, the compound showed an IC50_{50} value of approximately 0.054 µM, indicating potent inhibitory activity on cell proliferation .

The mechanism behind its anti-cancer activity appears to involve:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, further inhibiting their proliferation.
  • Tubulin Inhibition : The compound binds to the colchicine site on β-tubulin, disrupting microtubule assembly and function .

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects.

In Vivo Studies

Experimental models have shown that it significantly reduces inflammation markers and exhibits analgesic effects comparable to standard anti-inflammatory drugs like celecoxib and indomethacin. The IC50_{50} values for COX inhibition were reported to be notably low, suggesting high potency .

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50_{50} Value (µM)Mechanism of Action
Anti-CancerA5490.054Induces apoptosis; tubulin inhibition
Anti-CancerHeLa0.048Cell cycle arrest; apoptosis induction
Anti-CancerMCF-7TBDTBD
Anti-InflammatoryIn Vivo ModelTBDCOX inhibition; reduction of inflammation

Case Studies

  • Case Study on Lung Cancer : A study highlighted the efficacy of this compound against lung cancer cells (A549), where it not only inhibited cell growth but also altered the expression of key proteins involved in the apoptosis pathway.
  • Case Study on Inflammation : Another investigation focused on its use in inflammatory conditions where it demonstrated significant reduction in edema and pain in animal models.

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